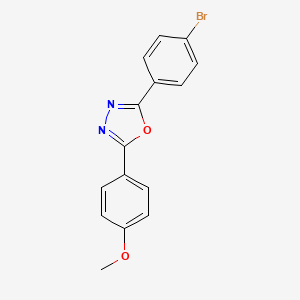

2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Nonlinear Optical Applications

The compound 2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole and its derivatives have been researched for their nonlinear optical properties. A study reported the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl, where the open-aperture z-scan experiment was employed to measure the optical nonlinearity of the samples at 532 nm using 5 ns laser pulses. The results indicated that the compound containing Bromine, similar in structure to this compound, behaves as an optical limiter at this wavelength, suggesting potential applications in optoelectronics (Chandrakantha et al., 2011).

Antitumor and Antimicrobial Activities

The derivatives of 1,3,4-oxadiazole have shown promise in antitumor and antimicrobial applications. One study designed and synthesized seven novel pyrazole derivatives containing 1,3,4-oxadiazole from 4-methoxyacetophenone. These compounds were investigated for their in vitro anti-tumor activities and one derivative exhibited significant inhibition activities against Hep G2 cells (Jin, 2014). Another study synthesized a series of 2,5-disubstituted 1,3,4-oxadiazole compounds, screening them for antimicrobial and hemolytic activity. Most compounds were found to be active against selected microbial species (Gul et al., 2017).

Liquid Crystalline Properties

2,5-Asymmetric disubstituted [1,3,4]oxadiazole derivatives, related to this compound, have been studied for their liquid-crystalline properties. A specific study reported that these compounds show liquid-crystalline properties with nematic and smectic C type structures, and a very large range of stability of mesophases. This finding suggests their potential application in the development of novel liquid crystal materials (Cioancă et al., 2011).

Sensor Applications

A fluorescent chemosensor based on the oxadiazole derivative was designed and synthesized for selective detection of zinc (II) ion. The chemosensor showed a pronounced fluorescence enhancement upon the addition of Zn2+ in aqueous solution, without interference from other metal ions. This indicates the potential of oxadiazole derivatives for use in highly selective and sensitive sensor applications (Lin et al., 2017).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2/c1-19-13-8-4-11(5-9-13)15-18-17-14(20-15)10-2-6-12(16)7-3-10/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOYVZZZFJRLJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide](/img/structure/B2612548.png)

![N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylcyclopropane-1-carboxamide](/img/structure/B2612555.png)

![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2612557.png)

![1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2612561.png)